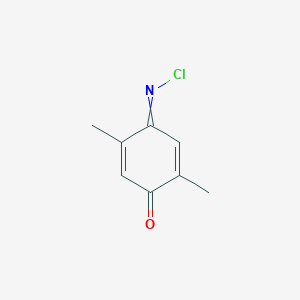![molecular formula C18H24O B14499160 1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene CAS No. 64276-93-3](/img/structure/B14499160.png)
1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a complex alkenyl-cyclopentylidene side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkenyl-cyclopentylidene halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The methoxy group can be introduced via methylation using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃) .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, room temperature or elevated temperatures.
Substitution: HNO₃/H₂SO₄ for nitration, SO₃/H₂SO₄ for sulfonation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene has diverse applications in scientific research:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but often include signal transduction pathways and metabolic processes.
Comparación Con Compuestos Similares
1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-4-methoxybenzene: Similar structure with a methoxy group at a different position.
1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-ethoxybenzene: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness: 1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene is unique due to its specific substitution pattern and the presence of both a methoxy group and a complex alkenyl-cyclopentylidene side chain. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
64276-93-3 |
|---|---|
Fórmula molecular |
C18H24O |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
1-[3-(2-ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene |
InChI |
InChI=1S/C18H24O/c1-4-18(2)13-7-11-16(18)10-5-8-15-9-6-12-17(14-15)19-3/h4,6,9-10,12,14H,1,5,7-8,11,13H2,2-3H3 |
Clave InChI |
HIOSFRKGRBQXPA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1=CCCC2=CC(=CC=C2)OC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)


![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)




![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)



